molecular formula C8H16ClNO2 B050886 N-Boc-3-Chloropropylamine CAS No. 116861-31-5

N-Boc-3-Chloropropylamine

Cat. No.: B050886
CAS No.: 116861-31-5
M. Wt: 193.67 g/mol
InChI Key: GLGLWGNZBMZWHG-UHFFFAOYSA-N
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Description

N-Boc-3-Chloropropylamine, also known as tert-butyl N-(3-chloropropyl)carbamate, is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of 3-chloropropylamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

N-Boc-3-Chloropropylamine, also known as tert-Butyl (3-chloropropyl)carbamate, is a compound with a t-butyl and a terminal chloride The chlorine (cl) in the compound is a good leaving group for nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the propyl group acts as a leaving group, making the carbon atom it’s attached to susceptible to attack by a nucleophile . This allows the compound to form new bonds with its targets, leading to changes in their structure and function.

Biochemical Pathways

It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in modifying biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The compound’s storage temperature is recommended to be under -20°c , suggesting that it may have stability issues at higher temperatures which could impact its bioavailability.

Result of Action

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds in molecular structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it’s recommended to be stored under -20°C . Additionally, the compound should be handled in a dust-free environment to avoid inhalation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-3-Chloropropylamine can be synthesized through the reaction of 3-chloropropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-Chloropropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Boc Deprotection: Common reagents include TFA, HCl, and other acids.

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-Chloropropylamine is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. In contrast, bromine and iodine analogs are more reactive, while the fluorine analog is less reactive .

Properties

IUPAC Name

tert-butyl N-(3-chloropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGLWGNZBMZWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448780
Record name N-Boc-3-Chloropropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116861-31-5
Record name N-Boc-3-Chloropropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound of the title, employed as the starting material in example 1, is prepared by slowly adding a solution of 3-chloro-propylamine hydrochloride (12.98 g, 0.1 mol) in dioxane/water (100 ml 2/1 v/v) to a vigorously stirred mixture of di-(tert-butyl)carbonate (24 g, 0.11 mol), 1N Na2CO3 (100 ml) and dioxane/water (200 ml, 2/1 v/v) cooled to 0° C. When the addition is over, the reaction mixture is stirred at room temperature for an additional hour, dioxane is removed under vacuum and the aqueous phase is extracted a few times with ethyl acetate.
Quantity
12.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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